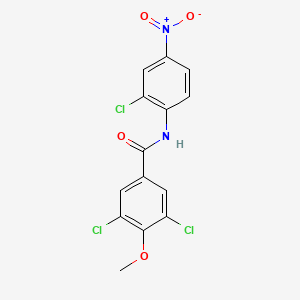![molecular formula C12H13NO2S3 B3930654 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B3930654.png)
3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
Vue d'ensemble
Description
3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide, also known as MTDT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. MTDT has a unique chemical structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is not fully understood, but it is believed to interact with specific receptors or enzymes in biological systems. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neuroprotection studies, this compound has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, protection against oxidative stress, and anti-inflammatory activity. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide in lab experiments is its unique chemical structure, which allows it to interact with biological systems in a specific way. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in experiments. One limitation of using this compound in lab experiments is its limited availability, as it is not yet widely used in research.
Orientations Futures
There are several future directions for research involving 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide. One area of interest is in cancer research, where this compound could be further studied as a potential chemotherapy agent. Additionally, this compound could be studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with biological systems.
Applications De Recherche Scientifique
3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. In neuroprotection studies, this compound has been shown to protect against oxidative stress and improve cognitive function. Additionally, this compound has shown anti-inflammatory activity, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c1-8-2-4-9(5-3-8)13-10-6-18(14,15)7-11(10)17-12(13)16/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFLTWYPVSSONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B3930584.png)

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3930594.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3930599.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3930605.png)
![4-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-4-oxobutanoic acid](/img/structure/B3930610.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930617.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3930639.png)
![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3930642.png)

![1-(3,4-difluorobenzyl)-3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B3930662.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3930676.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3930679.png)